molecular formula C16H24O2 B12634454 2H-Pyran, tetrahydro-2-[(5-phenylpentyl)oxy]- CAS No. 919092-20-9

2H-Pyran, tetrahydro-2-[(5-phenylpentyl)oxy]-

Cat. No.: B12634454
CAS No.: 919092-20-9
M. Wt: 248.36 g/mol
InChI Key: LNLLPOZSSJTLTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyran, tetrahydro-2-[(5-phenylpentyl)oxy]- typically involves the formation of the pyran ring followed by the introduction of the 5-phenylpentyl group. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often include the use of catalysts such as Lewis acids or bases to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclization reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2H-Pyran, tetrahydro-2-[(5-phenylpentyl)oxy]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

2H-Pyran, tetrahydro-2-[(5-phenylpentyl)oxy]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2H-Pyran, tetrahydro-2-[(5-phenylpentyl)oxy]- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Pyran, tetrahydro-2-[(5-phenylpentyl)oxy]- is unique due to the presence of the 5-phenylpentyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

919092-20-9

Molecular Formula

C16H24O2

Molecular Weight

248.36 g/mol

IUPAC Name

2-(5-phenylpentoxy)oxane

InChI

InChI=1S/C16H24O2/c1-3-9-15(10-4-1)11-5-2-7-13-17-16-12-6-8-14-18-16/h1,3-4,9-10,16H,2,5-8,11-14H2

InChI Key

LNLLPOZSSJTLTH-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCCCCCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.